[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride
Description
[cís-3-Fluoropiperidin-4-yl]methanol hydrochloride (CAS: 895577-96-5) is a fluorinated piperidine derivative with the molecular formula C₆H₁₃ClFNO and a molecular weight of 169.625 g/mol . It is a hydrochloride salt characterized by a fluorine atom at the 3-position of the piperidine ring and a hydroxymethyl group at the 4-position in the cis configuration. This compound is primarily used as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of protease inhibitors and other bioactive molecules .
Key properties include:
Properties
IUPAC Name |
(3-fluoropiperidin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h5-6,8-9H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJOQWWVTBYQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(3-Fluoropiperidin-4-yl)methanol typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of cis-(3-Fluoropiperidin-4-yl)methanol may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-(3-Fluoropiperidin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like OH-, NH2-, under mild to moderate conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride is a chemical compound with several potential applications in scientific research. It has the molecular formula C6H13ClFNO and a molecular weight of 169.62 g/mol .
Chemical Properties and Identifiers
- IUPAC Name: (3-fluoropiperidin-4-yl)methanol;hydrochloride
- InChI: InChI=1S/C6H12FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h5-6,8-9H,1-4H2;1H
- InChIKey: ZCJOQWWVTBYQQH-UHFFFAOYSA-N
- SMILES: C1CNCC(C1CO)F.Cl
- Molecular Formula: C6H13ClFNO
- Synonyms: cis-(3-Fluoropiperidin-4-yl)methanol, [(3S,4R)-3-Fluoro-4-piperidyl]methanol hydrochloride, this compound, MFCD27987074, 1402414-13-4
Applications in Scientific Research
While the provided search results do not offer explicit case studies or direct applications of this compound, they do point to contexts in which similar compounds are used, suggesting potential research avenues.
- Building Block in Organic Synthesis: Cis-3-Fluoropiperidin-4-yl)methanol can be employed as a building block in organic synthesis . AChemBlock offers this compound with 95% purity . It can serve as an intermediate in the synthesis of more complex molecules, potentially including pharmaceuticals, agrochemicals, or other specialty chemicals.
- Potential Pharmaceutical Research: Piperidine derivatives, including fluorinated piperidines, have applications in medicinal chemistry . The presence of a fluorine atom can influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets .
- Antitrypanosomal Research: Piperidine is a structural component of compounds studied for antitrypanosomal activity . Derivatives of piperidine have shown promising results against T. brucei .
- Urea Derivatives Research : Piperidine is used in the synthesis of urea derivatives .
- NMR Studies : Though not specific to this compound, Nuclear Magnetic Resonance (NMR) is employed in the study of similar compounds .
Mechanism of Action
The mechanism by which cis-(3-Fluoropiperidin-4-yl)methanol exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to modulation of molecular pathways involved in various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of [cis-3-fluoropiperidin-4-yl]methanol hydrochloride with three related piperidine derivatives:
Physicochemical and Functional Differences
Fluorine vs. Methoxy/Diphenylmethoxy Substituents
- The 3-fluorine substituent in the target compound enhances electronegativity and metabolic stability compared to the 3-methoxy group in (3-methoxyphenyl)(piperidin-4-yl)methanol HCl . Fluorine’s small size and strong C-F bond reduce susceptibility to oxidative degradation, making it advantageous in drug design .
- 4-(Diphenylmethoxy)piperidine HCl features a bulky diphenylmethoxy group, which increases molecular weight (303.83 vs. 169.625) and likely reduces solubility in polar solvents .
Hydrogen Bonding and Crystal Packing
- Unlike L-tyrosine methyl ester hydrochloride (studied in ), [cis-3-fluoropiperidin-4-yl]methanol HCl lacks aromatic rings but retains strong hydrogen-bonding capacity via its hydroxyl and ammonium groups. This property may influence its crystallization behavior and solubility .
Pharmacological Relevance
- Target Compound : The fluorine atom and hydroxymethyl group make it a candidate for modulating enzyme active sites (e.g., proteases) .
- Cetirizine HCl : As a piperazine derivative, cetirizine’s antihistamine activity arises from its chlorophenyl and carboxylate groups, which are absent in the target compound .
Data Gaps and Future Research
- Solubility and Stability: No data exist for the target compound’s partition coefficient (logP), vapor pressure, or degradation pathways .
- Toxicokinetics: Comparative studies on absorption, distribution, and excretion are needed for fluorinated vs. non-fluorinated piperidines.
- Crystallography: Structural data for [cis-3-fluoropiperidin-4-yl]methanol HCl (e.g., hydrogen-bonding networks) are unavailable, unlike the well-characterized L-tyrosine derivatives in .
Biological Activity
[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound is characterized by a piperidine structure with a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position, enhancing its solubility and stability. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C₆H₁₃ClFNO
- Molecular Weight : 169.625 g/mol
- CAS Number : 895577-96-5
The presence of the fluorine atom is significant as it often enhances lipophilicity, which can influence the compound's interaction with biological targets. The hydroxymethyl group can participate in various chemical reactions, further expanding its reactivity profile .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neurotransmitter modulation. Its structural similarity to other piperidine derivatives suggests potential interactions with serotonin receptors, which may influence mood and anxiety levels.
Key Findings:
- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate serotonin levels in the brain, suggesting potential antidepressant effects.
- Interaction Profiles : Using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), researchers have identified possible interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The optimization of these synthetic routes is crucial for achieving high yields and purity.
Synthesis Steps:
- Starting Materials : The synthesis begins with commercially available piperidine derivatives.
- Fluorination : Introduction of the fluorine atom at the 3-position.
- Hydroxymethylation : Formation of the hydroxymethyl group at the 4-position.
- Salt Formation : Conversion to the hydrochloride salt to enhance solubility .
Study on Antidepressant Effects
A study conducted on related piperidine compounds demonstrated significant antidepressant activity through modulation of serotonin receptors. The findings indicated that these compounds could serve as potential candidates for treating mood disorders.
Interaction with JAK1 Inhibition
Research on structurally similar compounds has revealed their effectiveness as JAK1 inhibitors, which are relevant in treating inflammatory diseases and certain cancers. The introduction of fluorine at specific positions has been shown to enhance potency significantly .
Data Table: Biological Activities and Targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
